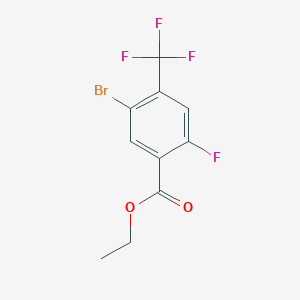
Etomidate Impurity C HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .
Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .
Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .
Applications De Recherche Scientifique
Etomidate Impurity C Hydrochloride has several scientific research applications, particularly in the fields of drug development and analytical chemistry. Researchers study this impurity to understand its formation pathways, potential impact on drug stability, and interactions with the active pharmaceutical ingredient. This knowledge is crucial for developing strategies to minimize impurity formation and ensure the safety and efficacy of the final drug product .
In addition to its role in drug development, Etomidate Impurity C Hydrochloride is used as a reference standard in analytical chemistry. It helps researchers develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mécanisme D'action
The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Comparaison Avec Des Composés Similaires
Methoxyethyl Etomidate Hydrochloride (ET-26): This analog has been designed to minimize adrenocortical suppression while maintaining the anesthetic properties of etomidate.
Etomidate Impurity C Hydrochloride is unique in that it is primarily considered an impurity rather than an active drug or analog. Its presence in pharmaceutical formulations must be carefully controlled to ensure the safety and efficacy of the final product .
Propriétés
Numéro CAS |
7127-05-1 |
|---|---|
Formule moléculaire |
C15H19ClN2O2 |
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |
Clé InChI |
GLHYKXLBGHQXMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


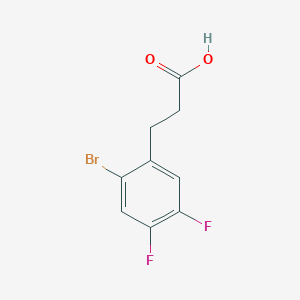

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)


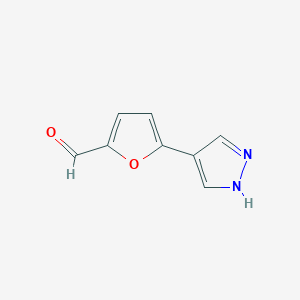
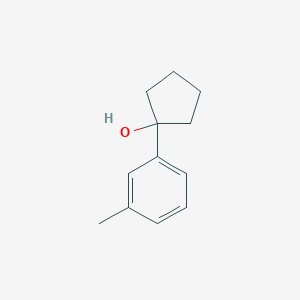
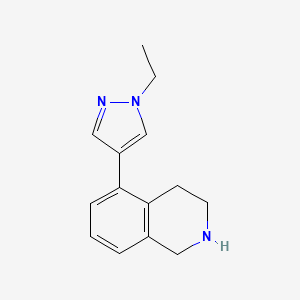

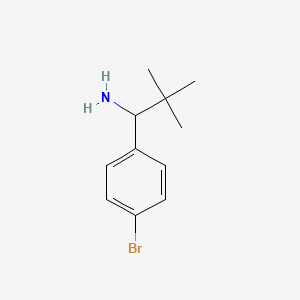
![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)
